8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline
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Overview
Description
8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline is a complex organic compound with a molecular formula of C18H14F3N3O3S and a molecular weight of 409.38 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a sulfonyl group attached to a quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline involves multiple steps, including the formation of the azetidine ring and the attachment of the trifluoromethyl group to the pyridine ring. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline include:
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 4-Amino-2-(trifluoromethyl)pyridine
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
These compounds share the trifluoromethyl-pyridine moiety but differ in other structural aspects. The unique combination of the azetidine ring and the sulfonylquinoline group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)16-9-13(6-8-22-16)27-14-10-24(11-14)28(25,26)15-5-1-3-12-4-2-7-23-17(12)15/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHKGBUYDRGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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